2,2,2',2'-Tetramethoxyethyl Disulfide

Physicochemical properties Compound characterization Formulation design

2,2,2',2'-Tetramethoxyethyl Disulfide (CAS 15890-65-0) is an organic disulfide compound with the molecular formula C8H18O4S2 and a molecular weight of 242.36 g/mol. It features a central disulfide bond flanked by two dimethoxyethyl acetal groups, giving it a unique structure that combines redox-active disulfide chemistry with acid-labile acetal functionalities.

Molecular Formula C8H18O4S2
Molecular Weight 242.4 g/mol
CAS No. 15890-65-0
Cat. No. B115149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2',2'-Tetramethoxyethyl Disulfide
CAS15890-65-0
SynonymsDithiodi-acetaldehyde Bis(dimethyl acetal)
Molecular FormulaC8H18O4S2
Molecular Weight242.4 g/mol
Structural Identifiers
SMILESCOC(CSSCC(OC)OC)OC
InChIInChI=1S/C8H18O4S2/c1-9-7(10-2)5-13-14-6-8(11-3)12-4/h7-8H,5-6H2,1-4H3
InChIKeyQMQRLQGOSNVBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2',2'-Tetramethoxyethyl Disulfide (CAS 15890-65-0) for Epitizide Synthesis and Disulfide-Based Research


2,2,2',2'-Tetramethoxyethyl Disulfide (CAS 15890-65-0) is an organic disulfide compound with the molecular formula C8H18O4S2 and a molecular weight of 242.36 g/mol [1]. It features a central disulfide bond flanked by two dimethoxyethyl acetal groups, giving it a unique structure that combines redox-active disulfide chemistry with acid-labile acetal functionalities . This compound is primarily recognized as a key intermediate in the preparation of Epitizide (E588825), a thiazide diuretic , and is also utilized in specialty chemical synthesis for applications such as polymer crosslinking and controlled-release systems [2].

Critical Selection Criteria for 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS 15890-65-0) in Synthesis and Materials Science


Generic substitution of 2,2,2',2'-Tetramethoxyethyl Disulfide with alternative disulfides is not recommended due to its dual functional architecture that integrates a redox-active disulfide bond with acid-sensitive acetal groups . Simple dialkyl disulfides like dimethyl disulfide (DMDS) lack the acetal functionalities that enable orthogonal reactivity and tailored solubility in polar organic solvents [1]. Furthermore, in the context of pharmaceutical intermediate applications—specifically for the synthesis of Epitizide—the specific tetramethoxyethyl structure is required to install the correct functional groups in the final drug molecule; substitution with an alternative disulfide would yield a different, non-equivalent product . The following quantitative evidence guide details the measurable parameters where this compound demonstrates differentiation from comparators such as dimethyl disulfide, diethyl disulfide, and diallyl disulfide.

Quantitative Differentiation Evidence for 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS 15890-65-0) vs. Alternative Disulfides


2,2,2',2'-Tetramethoxyethyl Disulfide Exhibits Higher Molecular Weight and Altered Physical Form Relative to Common Dialkyl Disulfides

2,2,2',2'-Tetramethoxyethyl Disulfide is a clear oil with a molecular weight of 242.36 g/mol . In contrast, dimethyl disulfide (DMDS) has a molecular weight of 94.20 g/mol and exists as a clear, mobile liquid [1]. The approximately 2.6-fold higher molecular weight of the target compound corresponds to increased molecular volume (predicted molar volume 214.7 ± 3.0 cm³) , which influences its behavior as a building block in synthesis and its physical handling characteristics.

Physicochemical properties Compound characterization Formulation design

Enhanced Solubility in Polar Organic Solvents for 2,2,2',2'-Tetramethoxyethyl Disulfide Enables Broader Synthetic Utility

2,2,2',2'-Tetramethoxyethyl Disulfide demonstrates solubility in dichloromethane and methanol , a profile that aligns with its four methoxy functional groups [1]. In contrast, simple dialkyl disulfides like dimethyl disulfide exhibit very low solubility in water and are typically miscible with nonpolar organic solvents such as ether and ethanol but show different partitioning behavior [2]. The presence of polar acetal groups in the target compound shifts its solubility preference toward moderately polar solvents, which can be advantageous for homogeneous reaction conditions in certain synthetic sequences.

Solubility Reaction media Process chemistry

Validated Application as a Pharmaceutical Intermediate in Epitizide Synthesis Differentiates 2,2,2',2'-Tetramethoxyethyl Disulfide from General-Purpose Disulfides

2,2,2',2'-Tetramethoxyethyl Disulfide is specifically cited as an intermediate in the preparation of Epitizide (E588825) . This establishes a direct, documented synthetic role that is not shared by other common disulfides such as diallyl disulfide (primarily a garlic-derived organosulfur with biological activity [1]) or diphenyl disulfide (primarily used as a sulfenylating reagent [2]). For procurement decisions in the context of Epitizide synthesis, this compound is the required building block; alternative disulfides are not functionally equivalent.

Pharmaceutical intermediate Synthetic route Provenance

Distinct Boiling Point and Vapor Pressure Profile of 2,2,2',2'-Tetramethoxyethyl Disulfide Relative to Lower Dialkyl Disulfides

2,2,2',2'-Tetramethoxyethyl Disulfide has a predicted boiling point of 277.6 ± 40.0 °C at 760 mmHg and a predicted vapor pressure of 0.0 ± 0.6 mmHg at 25 °C . In comparison, dimethyl disulfide has a boiling point of 109.7 °C and a vapor pressure of 28.7 mmHg at 25 °C [1]. The substantially higher boiling point (difference of approximately 168 °C) and drastically lower vapor pressure indicate that 2,2,2',2'-Tetramethoxyethyl Disulfide is significantly less volatile, which has direct implications for handling, storage, and the design of distillation or evaporation steps in synthesis.

Physical properties Process safety Distillation

Differential Polar Surface Area and LogP Values Indicate Distinct Partitioning and Permeability Characteristics for 2,2,2',2'-Tetramethoxyethyl Disulfide

2,2,2',2'-Tetramethoxyethyl Disulfide exhibits a topological polar surface area (TPSA) of 87.5 Ų and an XLogP3 value of 0.6 . In contrast, dimethyl disulfide has a TPSA of 50.6 Ų (or 0 Ų depending on calculation method) and an XLogP3 of 1.77 [1]. The target compound's higher TPSA (approximately 37 Ų greater) reflects the presence of four polar methoxy groups, while its lower LogP (difference of approximately 1.17 log units) indicates substantially lower lipophilicity [2]. These differences directly affect chromatographic retention times and biological membrane permeability predictions.

Lipophilicity Drug design Chromatography

Procurement Cost and Unit Size Differentiation for 2,2,2',2'-Tetramethoxyethyl Disulfide Relative to Commodity Disulfides

2,2,2',2'-Tetramethoxyethyl Disulfide is available from specialty chemical suppliers at a price point of approximately $150.00 for 1 g and $1200.00 for 10 g (98% purity) [1]. In contrast, dimethyl disulfide is a commodity chemical typically priced at less than $0.10 per gram in bulk quantities . This approximately 1,500-fold difference in unit cost reflects the specialized synthesis and limited production scale of the tetramethoxyethyl derivative, positioning it as a research- and pharmaceutical-grade intermediate rather than a bulk industrial reagent.

Procurement economics Cost analysis Specialty chemicals

Validated Application Scenarios for 2,2,2',2'-Tetramethoxyethyl Disulfide (CAS 15890-65-0) Based on Quantitative Evidence


Synthesis of Epitizide (E588825) and Related Thiazide Diuretic Intermediates

2,2,2',2'-Tetramethoxyethyl Disulfide is a documented intermediate in the preparation of Epitizide . In this application, the compound's specific acetal-disulfide structure is required to introduce the correct functional groups into the final drug molecule. Procurement of this compound is essential for laboratories engaged in the synthesis, impurity profiling, or analytical reference standard development for Epitizide and related thiazide diuretics. Substitution with alternative disulfides is not chemically valid for this synthetic route. The compound's solubility in dichloromethane and methanol facilitates its use in the reaction media typically employed in such pharmaceutical syntheses.

Development of Redox-Responsive Polymers and Degradable Crosslinked Networks

2,2,2',2'-Tetramethoxyethyl Disulfide can serve as a building block for incorporating redox-cleavable disulfide linkages into polymers and crosslinked materials . The compound's predicted higher boiling point (277.6 ± 40.0 °C) and lower vapor pressure relative to simple dialkyl disulfides make it more suitable for reactions requiring elevated temperatures without significant evaporative loss. Additionally, its enhanced solubility in polar organic solvents [1] provides flexibility in reaction design, allowing for homogeneous polymerization or crosslinking reactions in solvents where more lipophilic disulfides would exhibit poor solubility. This application leverages the compound's dual functional architecture—a disulfide bond for redox responsiveness and acetal groups for potential orthogonal deprotection—to create smart materials with triggered degradation properties.

Analytical Reference Standard and Method Development for Disulfide-Containing Compounds

2,2,2',2'-Tetramethoxyethyl Disulfide, available at high purity (98%) from specialty suppliers , is suitable for use as an analytical reference standard. Its distinct topological polar surface area (87.5 Ų) and XLogP3 value (0.6) differentiate it chromatographically from other disulfides such as dimethyl disulfide (TPSA: 50.6 Ų; XLogP3: 1.77), enabling clear separation and identification in complex mixtures. This makes the compound valuable for developing and validating HPLC, GC, or LC-MS methods for the analysis of disulfide-containing pharmaceuticals, impurities, or degradation products. The well-defined physicochemical profile, including its clear oil appearance and solubility characteristics [1], supports reproducible method development.

Structure-Activity Relationship (SAR) Studies in Organosulfur Chemistry

The quantitative differences in physicochemical properties between 2,2,2',2'-Tetramethoxyethyl Disulfide and simpler dialkyl disulfides—including a 2.6-fold higher molecular weight , substantially higher boiling point , lower LogP [1], and distinct solubility profile [2]—make it a valuable comparator in systematic SAR studies of disulfide reactivity, stability, and biological activity. Researchers investigating how acetal substitution modulates disulfide bond reduction potential, thiol-disulfide exchange kinetics, or cellular uptake can use this compound to probe the effects of increased steric bulk and polarity relative to benchmark disulfides like DMDS. The documented synthetic accessibility supports its use in generating derivative libraries for further investigation.

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